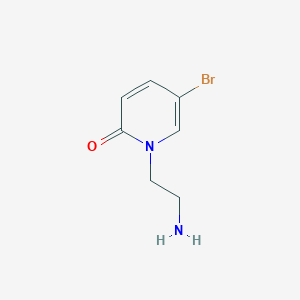
Cyclopentylacetonitrile
Übersicht
Beschreibung
Cyclopentylacetonitrile is a chemical compound with the molecular formula C7H9N1. It is also known by other names such as 1-Cyclopentenylacetonitrile, 2-(cyclopent-1-en-1-yl)acetonitrile, and 1-Cyclopenteneacetonitrile1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of Cyclopentylacetonitrile. However, the synthesis of similar compounds often involves the reaction of a cyclopentene derivative with an acetonitrile group2.Molecular Structure Analysis
The molecular structure of Cyclopentylacetonitrile consists of a cyclopentene ring attached to an acetonitrile group1. The InChI string for Cyclopentylacetonitrile is InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H21. The compound has a molecular weight of 107.15 g/mol1.
Chemical Reactions Analysis
While specific chemical reactions involving Cyclopentylacetonitrile are not available, similar compounds are often involved in reactions that include oxidation, reduction, and various substitution reactions3.
Physical And Chemical Properties Analysis
Cyclopentylacetonitrile has a molecular weight of 107.15 g/mol1. It has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity1. The compound has no hydrogen bond donors and one hydrogen bond acceptor1. It has a topological polar surface area of 23.8 Ų1.Wissenschaftliche Forschungsanwendungen
-
Natural Product Synthesis
- Cyclopentylacetonitrile can be used in the synthesis of natural products . The titanocene(III)-based approaches, which may involve cyclopentylacetonitrile as a starting material or intermediate, have been demonstrated to be powerful for the straightforward syntheses of many natural products .
- The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
- The outcomes of these syntheses are the successful production of various natural products, demonstrating the utility of cyclopentylacetonitrile in this field .
-
Organic Solvent
- Cyclopentylacetonitrile can be used as an organic solvent . Its properties make it suitable for use in a variety of chemical reactions.
- As a solvent, it can be used in its pure form or mixed with other solvents depending on the requirements of the specific reaction .
- The use of cyclopentylacetonitrile as a solvent can facilitate chemical reactions, potentially leading to improved yields or reaction rates .
-
Intermediate in Organic Synthesis
- Cyclopentylacetonitrile can also serve as an important intermediate in organic synthesis . It can be used in the synthesis of a variety of important compounds .
- The specific methods of application would depend on the particular compound being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
- The outcomes of these syntheses are the successful production of various important compounds, demonstrating the utility of cyclopentylacetonitrile in this field .
-
Natural Product Synthesis
- Cyclopentylacetonitrile can be used in the synthesis of natural products . The titanocene(III)-based approaches, which may involve cyclopentylacetonitrile as a starting material or intermediate, have been demonstrated to be powerful for the straightforward syntheses of many natural products .
- The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
- The outcomes of these syntheses are the successful production of various natural products, demonstrating the utility of cyclopentylacetonitrile in this field .
-
Organic Solvent
- Cyclopentylacetonitrile can be used as an organic solvent . Its properties make it suitable for use in a variety of chemical reactions.
- As a solvent, it can be used in its pure form or mixed with other solvents depending on the requirements of the specific reaction .
- The use of cyclopentylacetonitrile as a solvent can facilitate chemical reactions, potentially leading to improved yields or reaction rates .
-
Intermediate in Organic Synthesis
- Cyclopentylacetonitrile can also serve as an important intermediate in organic synthesis . It can be used in the synthesis of a variety of important compounds .
- The specific methods of application would depend on the particular compound being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
- The outcomes of these syntheses are the successful production of various important compounds, demonstrating the utility of cyclopentylacetonitrile in this field .
Safety And Hazards
Specific safety and hazard information for Cyclopentylacetonitrile is not available in the provided resources. It’s always important to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for Cyclopentylacetonitrile are not specified in the provided resources. The future applications of a compound typically depend on ongoing research and development efforts in relevant fields.
Please note that this information is based on the available resources and there might be additional information in other scientific resources.
Eigenschaften
IUPAC Name |
2-cyclopentylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-6-5-7-3-1-2-4-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDIBDWHXWKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205939 | |
| Record name | Cyclopentaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentaneacetonitrile | |
CAS RN |
5732-87-6 | |
| Record name | Cyclopentaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5732-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentaneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTANEACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/793S7E8S2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)



![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
